2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a pyrimidine ring. This compound is of interest due to its potential applications in medicinal chemistry and drug discovery. The presence of multiple heterocyclic rings makes it a versatile scaffold for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets.
Medicine: Potential use in drug discovery and development, particularly for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.
Pyridine derivatives: Commonly used in pharmaceuticals and agrochemicals.
Pyrimidine derivatives: Important in the development of antiviral and anticancer agents.
Uniqueness
2-(4-{[(6-Cyclobutylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is unique due to its combination of three different heterocyclic rings, which provides a versatile scaffold for the development of new therapeutic agents
Properties
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c21-12-17-5-2-8-22-20(17)25-9-6-15(7-10-25)13-26-19-11-18(23-14-24-19)16-3-1-4-16/h2,5,8,11,14-16H,1,3-4,6-7,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKJICSYBZSKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=C(C=CC=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.